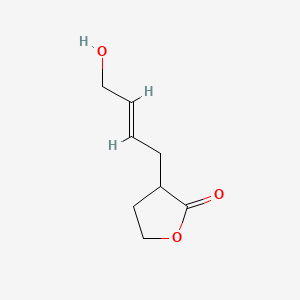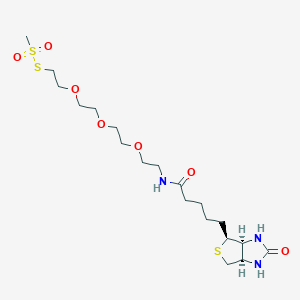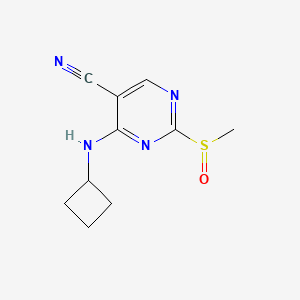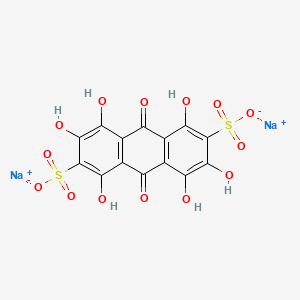
disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is a complex organic compound known for its unique chemical structure and properties. . It is a hexahydroxyanthraquinone derivative, which means it has six hydroxyl groups and two sulfo groups attached to an anthraquinone core.
Preparation Methods
The synthesis of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves several steps. One common method includes the sulfonation of 1,3,4,5,7,8-hexahydroxyanthraquinone. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum under controlled temperature conditions . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The hydroxyl and sulfo groups can participate in substitution reactions, often with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques.
Biology: Employed as a biological stain to visualize cellular components.
Medicine: Investigated for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves its ability to interact with biological molecules. The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells . It can also form complexes with metal ions, which is useful in various analytical applications.
Comparison with Similar Compounds
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is unique due to its specific arrangement of hydroxyl and sulfo groups. Similar compounds include:
Disodium 4,5-dihydroxy-1,3-benzenedisulfonate: Another sulfonated hydroxy compound used as an antioxidant.
1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: A related anthraquinone derivative with different functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C14H6Na2O14S2 |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
MACGOVWEZWQBMW-UHFFFAOYSA-L |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



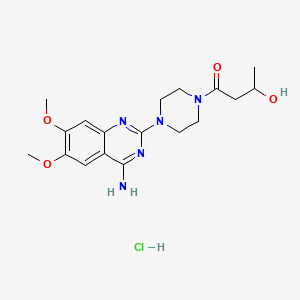
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
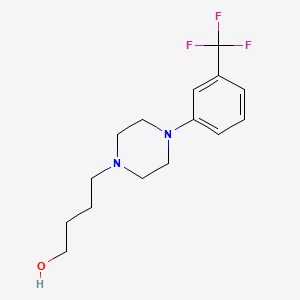
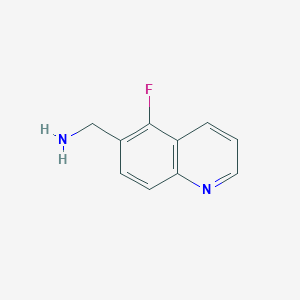
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
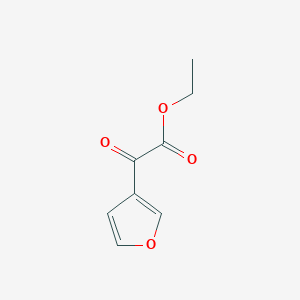
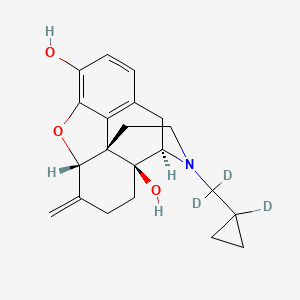
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
